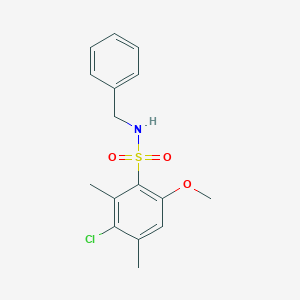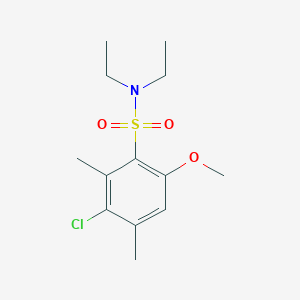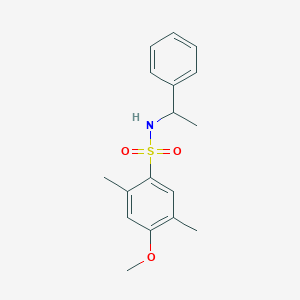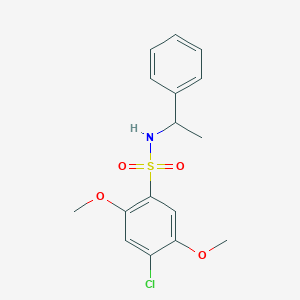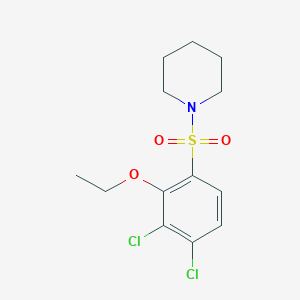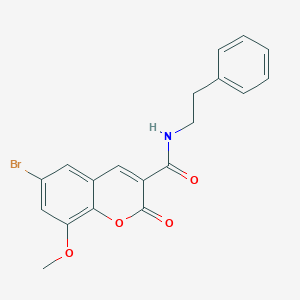
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been the subject of scientific research due to its potential applications in medicine and pharmacology.
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis. It has been found to inhibit the expression of COX-2, iNOS, and NF-κB, which are involved in the inflammatory response. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the proliferation and migration of cancer cells and reduces the formation of new blood vessels. Additionally, it has been found to protect against oxidative stress and neuroinflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-angiogenic properties. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective derivatives of 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide. Additionally, the use of 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis method of 6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-phenylethylamine in the presence of thionyl chloride and bromine. The resulting product is purified by column chromatography to obtain the final compound.
Scientific Research Applications
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has been studied for its potential applications in medicine and pharmacology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide |
|---|---|
Molecular Formula |
C19H16BrNO4 |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
6-bromo-8-methoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C19H16BrNO4/c1-24-16-11-14(20)9-13-10-15(19(23)25-17(13)16)18(22)21-8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3,(H,21,22) |
InChI Key |
JOFLHBILUUFQHY-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









